molecular formula C13H10N2O6S2 B11544835 2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No.: B11544835
M. Wt: 354.4 g/mol
InChI Key: KQHAMBYKDNOGSC-YHYXMXQVSA-N
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Description

2-METHOXY-6-NITRO-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, a nitro group, and a thiazolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-NITRO-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-6-nitrobenzaldehyde with thiazolidin-4-one derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-6-NITRO-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiazolidinone moiety can be reduced to a thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted phenyl acetate derivatives.

Scientific Research Applications

2-METHOXY-6-NITRO-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-6-NITRO-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidinone moiety may also play a role in modulating enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-6-NITROBENZALDEHYDE: Shares the methoxy and nitro groups but lacks the thiazolidinone moiety.

    THIAZOLIDIN-4-ONE DERIVATIVES: Contains the thiazolidinone moiety but lacks the methoxy and nitro groups.

Uniqueness

2-METHOXY-6-NITRO-4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10N2O6S2

Molecular Weight

354.4 g/mol

IUPAC Name

[2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H10N2O6S2/c1-6(16)21-11-8(15(18)19)3-7(4-9(11)20-2)5-10-12(17)14-13(22)23-10/h3-5H,1-2H3,(H,14,17,22)/b10-5-

InChI Key

KQHAMBYKDNOGSC-YHYXMXQVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)NC(=S)S2)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]

Origin of Product

United States

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